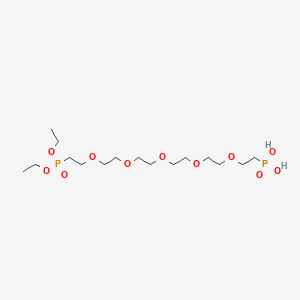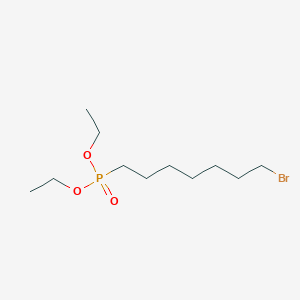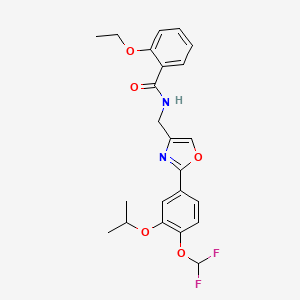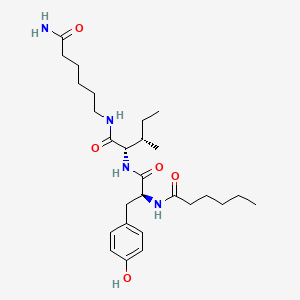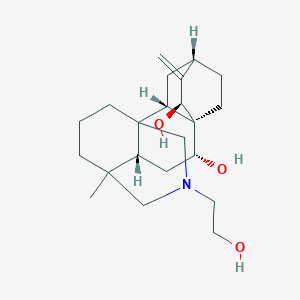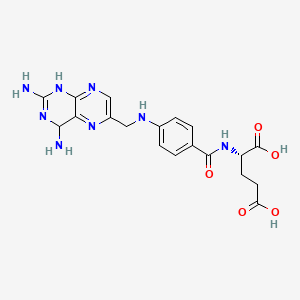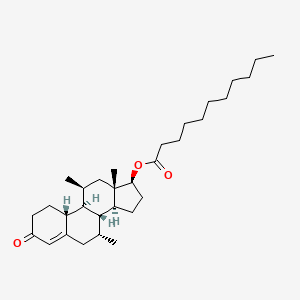
(-)-Domesticine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Domesticine, (-)- is an alpha-1D-adrenoceptor antagonist.
科学的研究の応用
Storytelling and Story Testing in Domestication
Research on (-)-Domesticine intersects with the broader study of domestication, particularly in how data interpretation in domestication research can be influenced by subjective biases. Explicit modeling approaches using statistics and population genetics offer robust means to address limitations in understanding domestication processes (Gerbault et al., 2014).
Contribution of Genetic and Genomic Approaches
The study of (-)-Domesticine falls within the scope of how genomic approaches enhance understanding of plant domestication. It includes insights into genetic diversity organization, gene flow impacts, and identification of domestication genes through population genomics approaches (Gepts, 2014).
Core Questions in Domestication Research
Research into (-)-Domesticine contributes to understanding domestication as a coevolutionary mutualism between domesticator and domesticate. This involves exploring genetic, phenotypic, and contextual impacts marking domesticatory relationships (Zeder, 2015).
Pharmacological Profile
The pharmacological profile of (-)-Domesticine, particularly its role as an alpha(1)-adrenoceptor antagonist, is significant in understanding its applications in animal tissues and human alpha(1)-adrenoceptors (Indra et al., 2002).
Domestic Animals as Dual-Purpose Models
The use of (-)-Domesticine in research on domestic animals is part of a broader context where these animals serve as models for both agricultural and biomedical research. This is critical for understanding complex diseases and in drug development (Ireland et al., 2008).
Transcriptome Analysis in Domesticated Species
(-)-Domesticine research can benefit from transcriptome analysis in domesticated species, especially in understanding diseases and complex phenotypes. Challenges in RNA-seq studies in these species highlight the importance of quality genome assemblies (Hekman et al., 2015).
Financing Digitalization of Agribusiness
While indirectly related, studies on financing the digitalization of agribusiness can impact the research and development of agricultural applications of compounds like (-)-Domesticine (Yuryeva et al., 2023).
Evolution of Crop Species: Genetics of Domestication
Understanding the genetics behind crop species' domestication, where (-)-Domesticine might play a role, involves identifying genes associated with domestication and diversification (Meyer & Purugganan, 2013).
Blood Collection from the Orbital Sinus of Swine
Research involving (-)-Domesticine may use techniques like blood collection from swine for biomedical research, reflecting the broad application of domestic animals in scientific studies (Dove & Alworth, 2015).
Commentary on Domestic Animals in Research
The use of domestic animals, potentially including those treated with (-)-Domesticine, is crucial in agricultural and biomedical research, despite challenges in funding and resources (Reynolds et al., 2009).
Domestic Animal Models for Biomedical Research
Domestic animal models, which might include (-)-Domesticine applications, are vital in understanding disease mechanisms and testing new therapies (Bähr & Wolf, 2012).
Hematology and Clinical Chemistry Parameters in the Cat
The study of (-)-Domesticine in domestic cats, for instance, involves evaluating hematology and clinical chemistry parameters for drug tolerance and dietary adequacy (O'Brien et al., 1998).
A Map of Rice Genome Variation
Research on (-)-Domesticine might intersect with the study of rice genome variation, providing insights into the origins and domestication processes of cultivated rice (Huang et al., 2012).
Human Domestication Reconsidered
The concept of human domestication, where (-)-Domesticine could potentially find relevance, involves exploring the biological and behavioral changes in human populations through history (Leach, 2003).
From Crop Domestication to Super-domestication
The broader context of crop domestication, possibly including (-)-Domesticine, involves the transformation of wild species into more useful variants through breeding and artificial selection (Vaughan et al., 2007).
Practice and Exploration on the Application of Research Achievements
The integration of scientific research achievements, like those involving (-)-Domesticine, into experimental teaching in pharmaceutical chemistry is essential for training students in scientific research and innovation (Guo Jialian, 2015).
Mammalian Interspecies Substitution of Immune Modulatory Alleles
The substitution of agronomic haplotypes into domesticated species through genetic engineering, including potential applications for (-)-Domesticine, opens new opportunities for agriculture and research (Lillico et al., 2016).
Domestication of Industrial Microbes
The domestication of microbes for industrial applications, which could include studies on (-)-Domesticine, involves adapting microbial diversity for specific man-made environments (Steensels et al., 2019).
特性
CAS番号 |
54325-07-4 |
|---|---|
製品名 |
(-)-Domesticine |
分子式 |
C19H19NO4 |
分子量 |
325.36 |
IUPAC名 |
(R)-2-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-[1,3]dioxolo[4',5':4,5]benzo[1,2-g]benzo[de]quinolin-1-ol |
InChI |
InChI=1S/C19H19NO4/c1-20-4-3-10-6-16(22-2)19(21)18-12-8-15-14(23-9-24-15)7-11(12)5-13(20)17(10)18/h6-8,13,21H,3-5,9H2,1-2H3/t13-/m1/s1 |
InChIキー |
ZMNSHBTYBQNBPV-CYBMUJFWSA-N |
SMILES |
OC(C(OC)=C1)=C2C3=C1CCN(C)[C@]3([H])CC4=C2C=C5OCOC5=C4 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Domesticine, (-)-; L-Domesticine; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




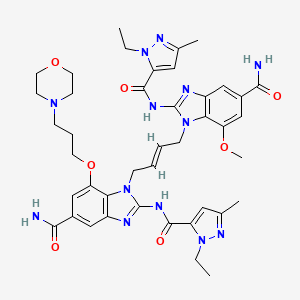
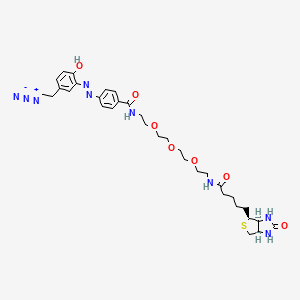
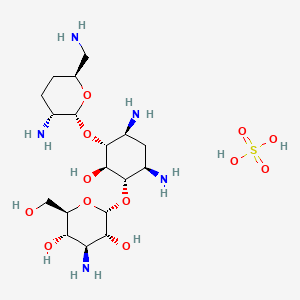
![Methyl 1,5-dibromo-11,17-dimethoxy-18-[(3,4,5-trimethoxybenzoyl)oxy]yohimban-16-carboxylate](/img/structure/B607107.png)
